molecular formula C7H10O2 B153793 (E)-Ethyl penta-2,4-dienoate CAS No. 13369-23-8

(E)-Ethyl penta-2,4-dienoate

Cat. No.: B153793
CAS No.: 13369-23-8
M. Wt: 126.15 g/mol
InChI Key: MOJNQUDSDVIYEO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl penta-2,4-dienoate, also known as ethyl (2E)-penta-2,4-dienoate, is an organic compound with the molecular formula C7H10O2. It is an ester derived from penta-2,4-dienoic acid and ethanol. This compound is characterized by its conjugated diene system, which makes it a valuable intermediate in organic synthesis and various industrial applications .

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl penta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated esters.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products:

Scientific Research Applications

(E)-Ethyl penta-2,4-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl penta-2,4-dienoate involves its conjugated diene system, which allows it to participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For instance, in cycloaddition reactions, it can form cyclic compounds by interacting with dienophiles .

Comparison with Similar Compounds

Uniqueness: (E)-Ethyl penta-2,4-dienoate is unique due to its specific conjugated diene system, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

ethyl (2E)-penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJNQUDSDVIYEO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Ethyl penta-2,4-dienoate
Reactant of Route 2
Reactant of Route 2
(E)-Ethyl penta-2,4-dienoate
Reactant of Route 3
Reactant of Route 3
(E)-Ethyl penta-2,4-dienoate
Reactant of Route 4
Reactant of Route 4
(E)-Ethyl penta-2,4-dienoate
Reactant of Route 5
Reactant of Route 5
(E)-Ethyl penta-2,4-dienoate
Reactant of Route 6
Reactant of Route 6
(E)-Ethyl penta-2,4-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.